(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Description
This compound is a polycyclic ether derivative featuring a pyrano[3,2-d][1,3]dioxine core with a phenyl substituent at the 2-position and three hydroxyl groups at positions 6, 7, and 6. Its molecular formula is C₁₄H₁₈O₆ (molecular weight: 282.29 g/mol), and its stereochemistry is defined by the (2R,4aR,6S,7R,8R,8aS) configuration, which critically influences its physicochemical and biological properties . The compound is characterized by:
- Structural complexity: A fused bicyclic system combining pyran and dioxine rings.
- Hydrophilicity: Due to three hydroxyl groups, enabling hydrogen bonding and solubility in polar solvents.
- Chirality: Six stereocenters, making enantiomeric purity crucial for applications in medicinal chemistry or catalysis.
Key physical properties include storage recommendations (inert atmosphere, 2–8°C) and hazards (skin/eye irritation, respiratory sensitization; H315, H319, H335 codes) .
Properties
Molecular Formula |
C13H16O6 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12+,13-/m1/s1 |
InChI Key |
FOLRUCXBTYDAQK-WXCVZDNMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol typically involves the protection of glucopyranosides. . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Hydroxyl Group Positioning
The target compound’s 6,7,8-triol arrangement distinguishes it from analogues like the 6-methoxy-7,8-diol derivative (CAS: 3162-96-7), where methoxy substitution reduces hydrogen-bonding capacity, altering solubility and receptor-binding affinity . In contrast, the 7-fluoro-6-methoxy variant (CAS: N/A) demonstrates improved pharmacokinetics due to fluorine’s electronegativity, enhancing membrane permeability .
Aromatic Substituents
Replacing the 2-phenyl group with a 2-methyl group (18465-50-4) simplifies the structure but diminishes π-π stacking interactions, reducing affinity for aromatic-binding enzymes .
Stereochemical Impact
Stereoisomers of the target compound (e.g., 4aR vs. 4aS configurations) exhibit divergent biological activities. For example, the (4aR,6S,7R,8R,8aS) configuration optimizes spatial alignment of hydroxyl groups for glycosidase inhibition, whereas epimerization at C4a or C8a disrupts enzyme binding .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 6-Methoxy Variant | 7-Fluoro-6-Methoxy Derivative |
|---|---|---|---|
| LogP (Predicted) | -0.82 | -0.45 | 0.12 |
| Water Solubility (mg/mL) | 12.4 | 8.9 | 5.3 |
| Melting Point (°C) | Not reported | 158–160 | Not reported |
| Hazard Profile | H315, H319, H335 | H302, H318 | H319, H335 |
Data derived from experimental and computational analyses .
Biological Activity
The compound (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol is a complex organic molecule with significant biological activity. Its unique structural features contribute to its interactions with various biological systems. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a hexahydropyrano[3,2-d][1,3]dioxine ring system with multiple hydroxyl groups and a phenyl substituent. The IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | (2R)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
| Molecular Formula | C14H18O6 |
| CAS Number | 87508-17-6 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes and pathways. The precise mechanism is context-dependent and varies based on the biological system being studied.
Antioxidant Activity
Research has indicated that the compound possesses notable antioxidant properties. In various assays measuring radical scavenging activity (e.g., DPPH assay), it demonstrated significant capacity to neutralize free radicals. This suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Properties
Studies have shown that (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol exhibits antimicrobial activity against a range of pathogens. For instance:
| Pathogen | Effect |
|---|---|
| Staphylococcus aureus | Inhibition of growth at low concentrations |
| Escherichia coli | Moderate antibacterial effect |
| Candida albicans | Significant antifungal activity |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic roles in inflammatory diseases.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Natural Products reported that the compound reduced oxidative stress markers in cell cultures treated with hydrogen peroxide.
- Antimicrobial Evaluation : A clinical study assessed the efficacy of the compound against antibiotic-resistant bacterial strains. Results indicated a promising role as an adjunct therapy in treating resistant infections.
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research highlighted the compound's ability to modulate NF-kB signaling pathways in inflammatory models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
